molecular formula C10H20N2O B1281445 4-(Piperidin-4-ylmethyl)morpholine CAS No. 81310-62-5

4-(Piperidin-4-ylmethyl)morpholine

Cat. No.: B1281445
CAS No.: 81310-62-5
M. Wt: 184.28 g/mol
InChI Key: DEZJKGVJDMAGPI-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethyl)morpholine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

4-(Piperidin-4-ylmethyl)morpholine has been utilized in various synthesis and chemical reactions. For example, an efficient synthesis method for 2-arylamino-2-imidazolines involved using this compound derivatives (Genç & Servi, 2005). Similarly, the compound played a role in synthesizing 4-(3H)-quinazolinone derivatives under solvent-free conditions, demonstrating its versatility in organic synthesis (Acharyulu et al., 2008).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, this compound derivatives have shown potential in various therapeutic areas. For instance, specific derivatives demonstrated antitubercular and antifungal activities, indicating their potential in treating infectious diseases (Syed et al., 2013). Moreover, compounds containing this chemical structure have been explored as potent inhibitors in cancer research, specifically targeting the mammalian target of rapamycin (mTOR) kinase (Nowak et al., 2009).

Corrosion Inhibition

Apart from medicinal applications, this compound derivatives have been investigated for their inhibitive effects on corrosion. Research has shown that these compounds can significantly reduce the corrosion rate in specific environments, such as sodium chloride solutions, making them valuable in material science and engineering (Amar et al., 2006).

Crystallography and Molecular Structure Analysis

The compound has also been a subject of interest in crystallography and molecular structure analysis. Studies have detailed the crystal structures of various derivatives, providing insights into their molecular conformations and interactions (Al-Mutairi et al., 2021).

Safety and Hazards

The safety information for “4-(Piperidin-4-ylmethyl)morpholine” indicates that it is classified with the signal word “Danger” and has hazard statements H302-H315-H318-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-ylmethyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating biochemical pathways and controlling the activity of specific proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involved in cell proliferation and apoptosis. By altering the expression of specific genes, it can either promote or inhibit cell growth. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is crucial to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZJKGVJDMAGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510232
Record name 4-[(Piperidin-4-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-62-5
Record name 4-[(Piperidin-4-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-ylmethyl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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